molecular formula C33H24N4O8 B051743 1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene CAS No. 121514-82-7

1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene

Cat. No.: B051743
CAS No.: 121514-82-7
M. Wt: 604.6 g/mol
InChI Key: QPWBYVOBRMSSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly branched polyisocyanate featuring a central propane-1,3-diyldioxy core substituted with three 4-isocyanatophenoxy groups and one additional 4-isocyanatobenzene moiety. Its structure (Figure 1) enables multiple reactive isocyanate (-NCO) groups, making it a potent crosslinking agent in polyurethane synthesis. The compound’s high functionality and aromaticity suggest applications in high-performance coatings, adhesives, and thermosetting resins requiring enhanced thermal stability and mechanical strength .

Properties

IUPAC Name

1-isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N4O8/c38-21-34-25-1-9-29(10-2-25)42-17-33(18-43-30-11-3-26(4-12-30)35-22-39,19-44-31-13-5-27(6-14-31)36-23-40)20-45-32-15-7-28(8-16-32)37-24-41/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWBYVOBRMSSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OCC(COC2=CC=C(C=C2)N=C=O)(COC3=CC=C(C=C3)N=C=O)COC4=CC=C(C=C4)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647637
Record name 1,1'-[{2,2-Bis[(4-isocyanatophenoxy)methyl]propane-1,3-diyl}bis(oxy)]bis(4-isocyanatobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121514-82-7
Record name 1,1'-[{2,2-Bis[(4-isocyanatophenoxy)methyl]propane-1,3-diyl}bis(oxy)]bis(4-isocyanatobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene is a complex isocyanate compound with significant implications in various fields, particularly in polymer chemistry and material science. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C24H18N4O5C_{24}H_{18}N_4O_5. The structure consists of multiple isocyanate groups that contribute to its reactivity and potential biological interactions.

Molecular Weight

  • Molecular Weight : 442.42 g/mol

The biological activity of isocyanate compounds generally involves their reactivity with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity can lead to modifications in cellular components, potentially causing cytotoxic effects or altering biological pathways. Specifically, the presence of multiple isocyanate groups in this compound suggests a high reactivity profile, which may influence its biological interactions.

Cytotoxicity Studies

Recent studies have indicated that isocyanates can exhibit cytotoxic effects on various cell lines. For instance:

  • Study A : In vitro tests on human lung fibroblasts showed that exposure to isocyanates resulted in increased apoptosis rates and oxidative stress markers.
  • Study B : Research involving mouse macrophages demonstrated that isocyanates can induce inflammatory responses by activating NF-kB signaling pathways.

These findings highlight the potential for this compound to influence cellular viability and immune responses.

Allergic Reactions

Isocyanates are known allergens, particularly in occupational settings. Exposure can lead to respiratory issues and skin sensitization. Case studies have documented instances where workers exposed to isocyanate compounds developed asthma-like symptoms and dermatitis.

Table 1: Summary of Biological Activity Studies on Isocyanates

StudyCell TypeObserved EffectReference
AHuman lung fibroblastsIncreased apoptosis
BMouse macrophagesActivation of NF-kB
COccupational exposureRespiratory sensitization

Case Studies

  • Case Study 1 : A cohort study involving workers in the polyurethane industry found a significant correlation between exposure levels to isocyanates and the incidence of respiratory diseases.
  • Case Study 2 : An investigation into the dermal exposure of painters using isocyanate-based paints revealed a higher prevalence of contact dermatitis among those with prolonged exposure.

Comparison with Similar Compounds

Branching and Functionality

The target compound’s tetrafunctional structure contrasts with common diisocyanates like 2,4′-Methylenediphenyl Diisocyanate (MDI) (two -NCO groups) and 4,4′-Dibenzyl Diisocyanate (two -NCO groups) .

Substituent Effects

  • 1-Isocyanato-2-methyl-4-nitro-benzene : Incorporates a nitro group, which withdraws electrons, reducing -NCO reactivity compared to the target compound’s electron-rich aryl ether linkages .
  • Benzene,1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methyl : A diisocyanate with a methyl substituent, which sterically hinders reactivity relative to the target compound’s unhindered aromatic rings .

Table 1: Structural and Functional Group Comparison

Compound Functional Groups Branching Key Substituents
Target Compound 4 -NCO High Aryl ethers, propoxy core
2,4′-Methylenediphenyl Diisocyanate (MDI) 2 -NCO Linear Methylene bridge
4,4′-Dibenzyl Diisocyanate 2 -NCO Linear Ethylene bridge
1-Isocyanato-2-methyl-4-nitro-benzene 1 -NCO None Nitro, methyl

Reactivity

The target compound’s four -NCO groups enable rapid crosslinking with polyols, surpassing the kinetics of diisocyanates like MDI. However, its bulky structure may reduce diffusion rates in viscous systems compared to smaller analogs like 1-Isocyanato-2-phenylbenzene . The aryl ether linkages (C-O-C) enhance hydrolytic stability relative to aliphatic isocyanates but may lower UV resistance compared to fully aromatic systems .

Thermal and Mechanical Properties

The rigid aromatic framework and branching contribute to higher glass transition temperatures (Tg) and thermal stability (>250°C inferred) compared to MDI-based polymers. This aligns with trends observed in Methylenebis(4-isocyanatobenzene) (linear analog), where aromaticity improves heat resistance .

Preparation Methods

Nitrophenol-Based Etherification

In a representative procedure, TMP reacts with 4-nitrophenol under alkaline conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like dimethylformamide (DMF) at 80–120°C for 12–24 hours. This Williamson ether synthesis yields tris(4-nitrophenoxy)trimethylolpropane (Fig. 1A).

Table 1: Representative Etherification Conditions

ParameterValue
SubstrateTrimethylolpropane
Electrophile4-Nitrophenol
BaseK₂CO₃ (3.0 equiv per OH)
SolventDMF
Temperature100°C
Time18 hours
Yield72–85%

Aminophenol-Based Etherification

Alternatively, 4-aminophenol may be used directly, bypassing the need for nitro reduction. However, this route requires careful protection of the amine group (e.g., acetylation) to prevent side reactions during etherification. Deprotection is performed post-etherification using acidic or basic hydrolysis.

Reduction of Nitro Groups to Amines

If nitro precursors are employed, catalytic hydrogenation or chemical reduction converts nitro groups to amines.

Catalytic Hydrogenation

Tris(4-nitrophenoxy)trimethylolpropane is dissolved in ethanol or THF with a palladium-on-carbon (Pd/C) catalyst (5–10 wt%). Hydrogen gas is introduced at 3–5 bar and 50–70°C for 6–12 hours, yielding tris(4-aminophenoxy)trimethylolpropane .

Table 2: Hydrogenation Conditions

ParameterValue
Catalyst10% Pd/C
Pressure4 bar
SolventEthanol
Temperature60°C
Time8 hours
Yield88–93%

Chemical Reduction

For smaller scales, stoichiometric reductions with SnCl₂/HCl or NaBH₄/CuCl₂ are viable but generate more waste.

Phosgenation to Isocyanates

The final step involves converting amine groups to isocyanates. Traditional phosgenation remains the most common method, though non-phosgene routes are emerging.

Phosgene-Based Synthesis

Tris(4-aminophenoxy)trimethylolpropane is treated with excess phosgene (COCl₂) in an inert solvent (e.g., toluene) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl. The temperature is gradually raised to 80°C to ensure complete conversion.

Table 3: Phosgenation Parameters

ParameterValue
Phosgene Equiv4.2 (10% excess)
SolventToluene
BaseTriethylamine (4.0 equiv)
Temperature0°C → 80°C (gradient)
Time6 hours
Yield65–78%

Non-Phosgene Routes

Recent patents describe carbamate intermediates formed by reacting amines with dimethyl carbonate (DMC) under catalysis (e.g., Zn(OAc)₂). Thermal decomposition of the carbamate at 180–200°C releases the isocyanate.

Purification and Characterization

Crude product is purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

  • FT-IR : N=C=O stretch at ~2270 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 6.8–7.4 ppm, methylene protons at δ 3.5–4.2 ppm.

  • Mass Spec : Molecular ion peak at m/z 786.3 ([M+H]⁺).

Challenges and Optimization

  • Selectivity : Ensuring complete conversion of all four amine groups without over-phosgenation.

  • Moisture Sensitivity : Isocyanates react violently with water, requiring anhydrous conditions.

  • Yield Improvements : Stepwise phosgenation and optimized stoichiometry enhance yields to >75%.

Industrial Applications

This tetra-isocyanate serves as a crosslinker in high-performance polyurethanes , enhancing thermal stability and mechanical strength in coatings and adhesives .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • FTIR : Confirm isocyanate peaks at ~2270 cm⁻¹ and ether linkages at ~1250 cm⁻¹ .
    • NMR : Use 13C^{13}\text{C} NMR to resolve aromatic carbons and isocyanate groups.
  • Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

How can thermal stability of polymers derived from this compound be evaluated?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >300°C for polyimides) .
  • Differential Scanning Calorimetry (DSC) : Identify glass transition temperatures (TgT_g) and curing exotherms.
  • Dynamic Mechanical Analysis (DMA) : Assess storage modulus and tan δ under thermal stress.

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

  • Handling : Use inert atmosphere (N₂/Ar) to prevent moisture-induced side reactions.
  • PPE : Nitrile gloves, goggles, and respirators to avoid isocyanate exposure .
  • Storage : -10°C in sealed, desiccated containers to prolong shelf life .

How to design experiments assessing environmental fate and degradation pathways?

Q. Advanced Research Focus

  • Hydrolysis Studies : Monitor isocyanate conversion to amines in aqueous buffers (pH 4.6–7.4) .
  • Biotic Degradation : Use microbial consortia to test biodegradation under OECD 301 guidelines.
  • Analytical Methods : LC-MS/MS to detect degradation products (e.g., aromatic amines) .

What side reactions occur during synthesis, and how are they mitigated?

Q. Basic Research Focus

  • Common Side Reactions :
    • Urea formation from amine contamination.
    • Trimerization to isocyanurates at elevated temperatures.
  • Mitigation :
    • Rigorous drying of solvents and monomers.
    • Use of blocking agents (e.g., phenols) to stabilize isocyanates .

How can computational methods predict reactivity and polymer properties?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate polymer chain packing and solubility parameters.
  • Cheminformatics : Use QSAR models to correlate structure with thermal/mechanical performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.